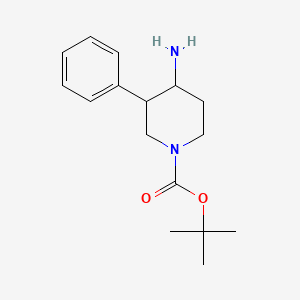

1-Boc-4-(Aminocarboxymethyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

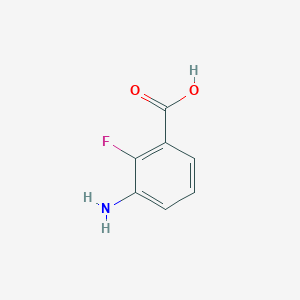

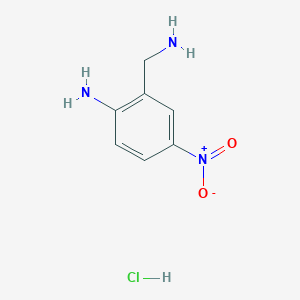

1-Boc-4-(Aminocarboxymethyl)piperidine is a derivative of piperidine, a six-membered heterocyclic amine, which is often used as a building block in the synthesis of pharmaceuticals and organic compounds. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the Pd-catalyzed C5(sp3)-H arylation of 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes has been reported, which is a method that allows for the regiospecific and stereospecific arylation of the piperidine scaffold . Another synthesis approach involves converting piperidine carboxylic acids to their corresponding β-keto esters, followed by a reaction with N,N-dimethylformamide dimethyl acetal and subsequent reactions to yield N-Boc-piperidinyl-pyrazole carboxylates . Additionally, N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was synthesized using 1-Boc-piperidine-2-carboxylic acid methyl ester through a series of reactions including nucleophilic substitution, cyano-reduction, and cyclization .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been characterized using various spectroscopic techniques. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined by single-crystal X-ray diffraction, showing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . Similarly, the molecular structure, spectroscopic properties, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine were investigated using spectroscopic methods and density functional theory (DFT) calculations .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The Pd-catalyzed C5(sp3)-H arylation mentioned earlier is an example of a chemical reaction that piperidine derivatives can participate in . The synthesis of N-Boc-piperidinyl-pyrazole carboxylates involves reactions such as enamine formation and N-alkylation . Furthermore, the synthesis of spiro compounds from piperidine derivatives involves nucleophilic substitution and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from their molecular structure and synthesis methods. For instance, the zwitterionic nature of 4-piperidinecarboxylic acid monohydrate contributes to its ability to form a three-dimensional assembly of hydrogen bonds . The crystal structure of 4-piperidinecarboxylic acid hydrochloride also reveals hydrogen bonding interactions . Additionally, the study of 1-Benzyl-4-(N-Boc-amino)piperidine provides insights into its electronic properties, such as the HOMO-LUMO gap, which is important for understanding its reactivity .

Applications De Recherche Scientifique

Piperidine derivatives are significant in the field of pharmaceuticals. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential .

For instance, piperidine acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these phytochemicals . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Propriétés

IUPAC Name |

2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEUKKCILASJSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624566 |

Source

|

| Record name | Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(Aminocarboxymethyl)piperidine | |

CAS RN |

458560-09-3 |

Source

|

| Record name | Amino[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

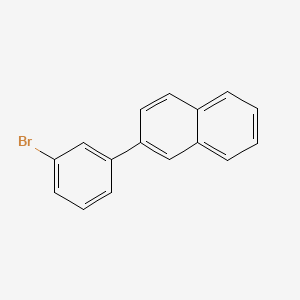

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)

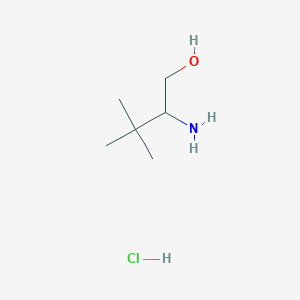

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)